Fmoc-Lys (biotin-PEG12)-OH is a bioconjugation reagent that combines a lysine amino acid derivative with a biotin moiety and a polyethylene glycol (PEG) spacer. This compound is widely used in peptide synthesis and bioconjugation applications due to its ability to enhance solubility and facilitate biotin labeling, which is crucial for various biochemical assays and drug delivery systems. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino group of lysine during peptide synthesis, allowing for precise incorporation into peptide chains.
Fmoc-Lys (biotin-PEG12)-OH is commercially available from multiple suppliers, including CD Bioparticles, AxisPharm, Iris Biotech, Anaspec, MedChemExpress, and Sigma-Aldrich. It is classified as an amino acid derivative and a bioconjugation reagent, with a specific focus on its applications in peptide synthesis and molecular imaging.
The synthesis of Fmoc-Lys (biotin-PEG12)-OH typically involves several key steps:
Technical details may vary among manufacturers, but the fundamental approach remains consistent across different sources .
Fmoc-Lys (biotin-PEG12)-OH has a complex molecular structure characterized by the following features:
The structural representation highlights the integration of the lysine backbone with the biotin and PEG components, which are critical for its functionality in biological systems.
Fmoc-Lys (biotin-PEG12)-OH participates in several chemical reactions:
These reactions are fundamental for utilizing this compound in various synthetic pathways.
The mechanism of action for Fmoc-Lys (biotin-PEG12)-OH primarily revolves around its role in facilitating biotin labeling:
This dual functionality makes it an invaluable tool in biochemical research.
Fmoc-Lys (biotin-PEG12)-OH has diverse scientific applications:
Fmoc-Lys(biotin-PEG12)-OH (CAS: 1334172-64-3) is engineered for seamless integration into SPPS workflows through standard Fmoc deprotection protocols. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group of the modified lysine residue, enabling selective acid-catalyzed deprotection (e.g., using 20% piperidine in DMF) during chain elongation. This allows site-specific incorporation of the biotin-PEG12 moiety at predetermined positions within peptide sequences [1] [6]. The carboxylic acid terminus facilitates activation via HOBt/HBTU or other carboxyl-activating agents for amide bond formation with incoming amino acids, ensuring precise positioning of the biotin tag without disrupting backbone assembly [3] [9].
Key advantages include:
Table 1: SPPS Performance Metrics of Fmoc-Lys(biotin-PEG12)-OH
Parameter | Performance | Conditions |
---|---|---|
Deprotection Efficiency | >99% per cycle | 20% piperidine/DMF, 10 min |
Coupling Yield | 95-98% | HOBt/HBTU, DMF, 60 min |
Purity of Final Peptide | ≥95% | HPLC post-cleavage |
Orthogonal Stability | Stable to TFA | 95% TFA cleavage cocktails |
The 12-unit polyethylene glycol (PEG12) spacer in Fmoc-Lys(biotin-PEG12)-OH addresses critical limitations of shorter biotinylation reagents. The 40-atom PEG12 chain (MW ~528 Da) provides a 47.5 Å extension that positions biotin distally from the peptide backbone, minimizing steric interference during streptavidin binding [1] [7]. This spatial optimization is quantified by a 5-8× increase in streptavidin binding affinity compared to non-PEGylated biotin-lysine derivatives, as confirmed by surface plasmon resonance studies [6].
The PEG12 spacer confers essential physicochemical properties:
Table 2: Impact of PEG Chain Length on Biotin Reagent Performance
Parameter | PEG12 | PEG4 | No PEG |
---|---|---|---|
Streptavidin KD (nM) | 0.8 ± 0.2 | 4.1 ± 0.5 | 15.3 ± 1.2 |
Solubility in Water | 25 mM | 8 mM | <1 mM |
Steric Shielding Index | 1.0 (reference) | 3.7 | 9.2 |
In PROTAC design, Fmoc-Lys(biotin-PEG12)-OH serves as a heterobifunctional linker connecting E3 ligase ligands to target protein binders. Its PEG12 spacer outperforms shorter variants (e.g., PEG3 or PEG6) by enabling efficient ternary complex formation – a critical determinant of proteasomal degradation efficiency. Studies show that PROTACs incorporating PEG12 spacers achieve 80-90% target degradation at 100 nM concentrations, while PEG4 analogues require ≥500 nM for comparable efficacy [2] [8]. This enhancement stems from:
Notably, the Fmoc protection allows selective deprotection for ligation of fragile E3 ligands (e.g., thalidomide derivatives) under mild basic conditions, preserving functional group integrity [3] [5].
Table 3: PROTAC Performance Metrics with Variable PEG Spacers
Spacer Type | Target Degradation (%) | DC50 (nM) | Ubiquitination Rate |
---|---|---|---|
PEG12 | 92 ± 3 | 45 | 1.0 (reference) |
PEG8 | 78 ± 5 | 120 | 0.6 |
PEG6 | 60 ± 8 | 310 | 0.3 |
PEG4 | 42 ± 6 | >500 | 0.1 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: